molecular formula C25H23N3O4S2 B2958249 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide CAS No. 864859-43-8

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2958249
CAS No.: 864859-43-8
M. Wt: 493.6
InChI Key: XHIYWYOXPWMOTH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a benzo[d]thiazole moiety. Key substituents include an acetyl group at the 6-position and a 3,5-dimethoxybenzamide group at the 2-position.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-14(29)28-9-8-18-21(13-28)34-25(22(18)24-26-19-6-4-5-7-20(19)33-24)27-23(30)15-10-16(31-2)12-17(11-15)32-3/h4-7,10-12H,8-9,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIYWYOXPWMOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophores that may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its antimicrobial properties and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O2SC_{21}H_{23}N_{3}O_{2}S with a molecular weight of 413.6 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in anti-tubercular and anti-cancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. Specifically, compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance:

CompoundMIC (μg/mL)Inhibition (%)
9a25098
12a10099

These findings indicate that the synthesized benzothiazole derivatives exhibit potent inhibitory effects against pathogens like Mycobacterium tuberculosis .

The mechanisms by which benzothiazole derivatives exert their antimicrobial effects often involve:

  • Inhibition of cell wall synthesis : Compounds disrupt the synthesis of peptidoglycan layers in bacterial cells.
  • Interference with metabolic pathways : Certain derivatives inhibit enzymes critical for bacterial metabolism.
  • DNA intercalation : Some studies suggest that benzothiazole compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole-based compounds for their anti-tubercular activity. These compounds were synthesized using various methods such as Knoevenagel condensation and exhibited varying degrees of inhibition against M. tuberculosis .

Another study focused on the crystal structure analysis of related compounds, revealing structural features that correlate with biological activity. The structural data indicated specific interactions between the compound and target proteins, suggesting a basis for its efficacy .

Structural Insights

The crystal structure of this compound has been elucidated to provide insights into its binding interactions with biological targets. The presence of functional groups such as methoxy and acetyl enhances solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

Compound A: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused with a 5-methylfuran group.
  • Substituents: 4-Cyanobenzylidene at position 2 and a nitrile (CN) at position 5.
  • Properties : Melting point 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN); molecular weight 403 g/mol (C₂₂H₁₇N₃O₃S) .
  • Comparison: Unlike the target compound, Compound A lacks the benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine systems. Its nitrile and furan groups may enhance polarity but reduce metabolic stability compared to the acetyl and dimethoxybenzamide groups in the target molecule.

Compound B: N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

  • Core Structure: Tetrahydrothieno[2,3-c]pyridine fused with benzo[d]thiazole.
  • Substituents : Benzyl at position 6 and thiophen-2-ylacetamide at position 2; hydrochloride salt form.
  • Properties : Molecular formula C₂₇H₂₄ClN₃OS₃; molecular weight 538.2 g/mol .
  • Comparison: While sharing the benzo[d]thiazole-thieno[2,3-c]pyridine core with the target compound, Compound B substitutes the acetyl group with a benzyl moiety and replaces dimethoxybenzamide with a thiophene-containing acetamide. These changes likely increase hydrophobicity and alter binding affinities in biological systems.

Key Observations :

  • Synthetic Accessibility : Compound A was synthesized in 68% yield via a one-step condensation reaction , whereas the target compound likely requires more intricate steps due to its fused heterocyclic systems.
  • Polarity and Solubility : The dimethoxybenzamide group in the target compound may improve aqueous solubility compared to the nitrile in Compound A or the benzyl group in Compound B.
  • Biological Relevance : The benzo[d]thiazole moiety, common to both the target compound and Compound B, is associated with kinase inhibition and anticancer activity in other studies, though direct evidence is lacking here .

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